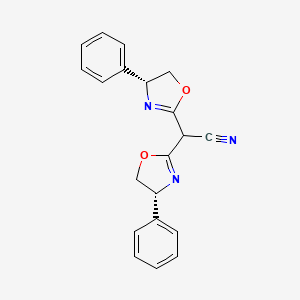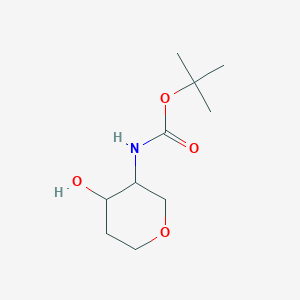
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol is a chiral compound often used in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a Boc-protected amino group. The Boc group (tert-butoxycarbonyl) is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through various methods, such as the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Introduction of the Boc-Protected Amino Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the Boc group, typically using acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: Acidic conditions (e.g., HCl, TFA)
Substitution: TsCl, nucleophiles (e.g., NaN3, KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Deprotected amines
Substitution: Tosylates, azides, nitriles
科学的研究の応用
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors in biological systems.
類似化合物との比較
Similar Compounds
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-furan-4-ol
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-thiopyran-4-ol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly those requiring chiral centers. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
特性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
tert-butyl N-(4-hydroxyoxan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChIキー |
FSSQTAOGGBWNKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1COCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


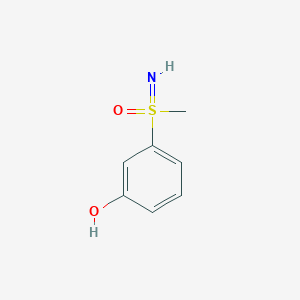
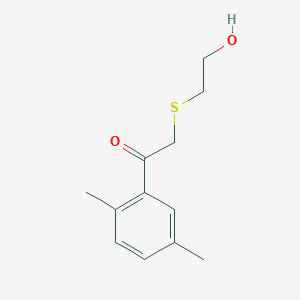

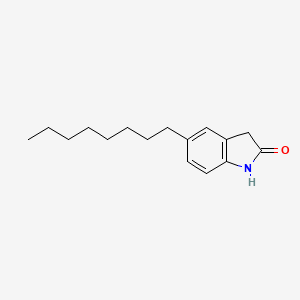
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/no-structure.png)

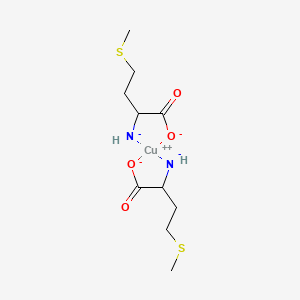

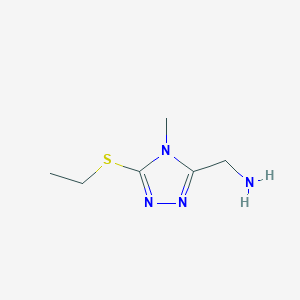
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
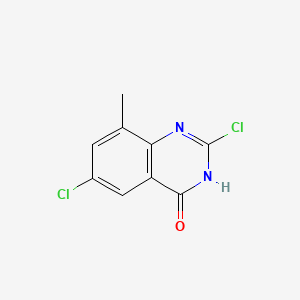
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
